molecular formula C14H12O4 B13985224 7-Methacryloyloxy-4-methylcoumarin

7-Methacryloyloxy-4-methylcoumarin

Cat. No.: B13985224
M. Wt: 244.24 g/mol
InChI Key: KLDJNCWDBIOYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methacryloyloxy-4-methylcoumarin is a methacrylic monomer that belongs to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This compound is known for its applications in polymer science, particularly in the synthesis of copolymers with various functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methacryloyloxy-4-methylcoumarin typically involves the esterification of 7-hydroxy-4-methylcoumarin with methacryloyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction mixture is stirred and heated to room temperature, then cooled to 0-5°C before the addition of methacryloyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature control to ensure the efficient conversion of reactants to the desired product. The product is then purified using techniques such as recrystallization or chromatography to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methacryloyloxy-4-methylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are homopolymers and copolymers with varying properties depending on the comonomers used. These polymers exhibit properties such as thermal stability, antibacterial activity, and improved mechanical properties .

Mechanism of Action

The mechanism by which 7-methacryloyloxy-4-methylcoumarin exerts its effects is primarily through its incorporation into polymer chains, which imparts specific properties to the resulting polymers. The coumarin moiety in the compound plays a crucial role in its antibacterial activity by interacting with bacterial cell membranes, leading to disruption and inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form copolymers with a wide range of monomers, resulting in materials with diverse properties. Its coumarin moiety also imparts significant antibacterial activity, making it valuable in the development of antimicrobial materials .

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C14H12O4/c1-8(2)14(16)17-10-4-5-11-9(3)6-13(15)18-12(11)7-10/h4-7H,1H2,2-3H3

InChI Key

KLDJNCWDBIOYDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.